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Hafnium oxide

Thermal stability Phase transformation Refractory ceramics

Researchers scaling sub-45 nm CMOS nodes face unacceptably high gate leakage with traditional SiO₂ dielectrics. Hafnium oxide (HfO₂) resolves this with a κ≈20-25 dielectric constant, delivering a 10,000× leakage reduction at equivalent capacitance. Procurement managers benefit from reliable supply of high-purity powder suitable for ALD/CVD processes. - 10,000× lower gate leakage vs. SiO₂ at equivalent EOT - κ≈20-25, enabling continued DRAM capacitor scaling - 600 °C higher monoclinic→tetragonal transition temperature than ZrO₂, ensuring thermal budget compatibility

Molecular Formula HfO2
Molecular Weight 210.48 g/mol
CAS No. 12055-23-1
Cat. No. B213204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium oxide
CAS12055-23-1
Molecular FormulaHfO2
Molecular Weight210.48 g/mol
Structural Identifiers
SMILESO=[Hf]=O
InChIInChI=1S/Hf.2O
InChIKeyCJNBYAVZURUTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Oxide Material Overview


Hafnium oxide (HfO₂), also known as hafnia, is a refractory binary oxide with the molecular formula HfO₂ and a molecular weight of 210.49 g/mol [1]. It is a white, thermally stable solid with an exceptionally high melting point of approximately 2900 °C and a density of 9.68–9.7 g/cm³ [1]. HfO₂ is a wide-bandgap material (~5.7 eV) [2] with a high dielectric constant (κ ≈ 20–25) [3] and a refractive index of ~1.95–2.1 in the visible spectrum . It is widely used in advanced microelectronics as a high-κ gate dielectric in CMOS transistors, as a capacitor dielectric in DRAM, and in optical coatings for high-power lasers and mirrors due to its high refractive index and high laser-induced damage threshold (LIDT) [3][4].

Semiconductor High-κ gate dielectric deposition for scaled CMOS and DRAM capacitors
Optics High-index thin-film coatings for UV and high-power laser components
High-Temperature Refractory crucibles and thermal barrier coatings for extreme environments

Why HfO₂ Cannot Be Substituted


Generic substitution of HfO₂ with other high-κ dielectrics (e.g., ZrO₂, Al₂O₃) or high-index optical materials (e.g., Ta₂O₅, TiO₂) is often not feasible without compromising device performance or material stability. While several metal oxides share similar nominal properties, critical differences in thermal phase stability, interface quality with silicon, and optical absorption edge position create quantifiable performance gaps. For example, ZrO₂ has a higher dielectric constant but a 600°C lower monoclinic-to-tetragonal phase transition temperature, making HfO₂ the superior choice for high-temperature processing [1]. Similarly, Al₂O₃ offers a larger bandgap but a significantly lower dielectric constant, requiring thicker physical layers that undermine scaling [2]. These material-specific differences translate directly into measurable advantages in leakage current, equivalent oxide thickness (EOT) scalability, and optical damage threshold, as detailed in the quantitative evidence below.

HfO₂ property High monoclinic-to-tetragonal transition temperature
Risk with ZrO₂ Lower phase inversion temperature may cause phase instability during high-temperature processing, potentially compromising dielectric integrity.
HfO₂ property High dielectric constant (κ ≈ 20–25) enabling thin equivalent oxide thickness
Risk with Al₂O₃ Lower permittivity requires physically thicker layers for the same capacitance, undermining transistor scaling efforts.
HfO₂ property Low UV extinction coefficient and short absorption cut-off
Risk with Ta₂O₅ Higher UV absorption reduces laser-induced damage threshold, making it less suitable for UV high-power optical coatings.

HfO₂ Quantitative Differentiation Evidence


Thermal Phase Stability vs. ZrO₂

Hafnium oxide (HfO₂) exhibits a monoclinic-to-tetragonal phase transition at approximately 1700 °C, which is 600 °C higher than the corresponding inversion temperature of zirconia (ZrO₂) [1]. This higher phase stability ensures that HfO₂ retains its desired crystallographic and dielectric properties under more aggressive thermal processing conditions, which is critical for semiconductor fabrication and high-temperature coating applications.

Thermal phase stability vs. ZrO₂
Head-to-head
~1700 °C
ZrO₂: ~1100 °C
Δ ~600 °C higher
Higher phase transition temperature supports thermal processing stability.
Bulk measurement; ambient pressure.
Thermal stability Phase transformation Refractory ceramics

Gate Leakage Current Reduction vs. SiO₂

When used as a gate dielectric in MOSFETs, HfO₂ achieves a leakage current density of ~10⁻⁶ A/cm² at an equivalent oxide thickness (EOT) of ~1.9 nm. This is approximately 10,000 times lower than the leakage current density observed in conventional SiO₂ gate stacks of comparable EOT [1]. This reduction is attributed to the higher dielectric constant of HfO₂ (~25), which allows for a physically thicker layer while maintaining the same capacitance, thereby suppressing direct tunneling currents.

Gate leakage vs. SiO₂
Head-to-head
~10⁻⁶ A/cm²at ~1.9 nm EOT
SiO₂: ~10⁻² A/cm²
~10,000× reduction
Leakage current reduction context supports EOT scalability.
ALD HfO₂ MOS capacitor.
High-κ dielectric Gate leakage current CMOS scaling

Dielectric Constant Advantage vs. Al₂O₃

Hafnium oxide exhibits a dielectric constant (κ) in the range of 20–25, which is approximately 2.2–2.8 times higher than that of aluminum oxide (Al₂O₃), which has a κ value of ~9–10 [1]. This higher permittivity allows for significantly greater capacitance density in metal-insulator-metal (MIM) or trench capacitor structures, which is critical for DRAM scaling.

Dielectric constant vs. Al₂O₃
Class-level
κ = 20–25
Al₂O₃: κ ≈ 9–10
2.2–2.8× higher
Higher permittivity supports greater capacitance density for DRAM scaling.
Reported class-level values from literature.
Dielectric constant High-κ materials DRAM capacitors

Laser Damage Threshold vs. Ta₂O₅

For UV optical applications, HfO₂ offers a shorter wavelength cut-off edge and lower absorption compared to Ta₂O₅. HfO₂ thin films exhibit an extinction coefficient as low as 0.066 in the UV-visible range, enabling high transparency down to ~220 nm [1]. In contrast, Ta₂O₅ has a higher extinction coefficient in the UV, which leads to greater absorption and a lower laser-induced damage threshold (LIDT) in this spectral region.

UV optical performance vs. Ta₂O₅
Reported
k ≈ 0.066
extinction coefficient
Ta₂O₅: higher k in UV
Lower UV absorption supports laser damage threshold endpoint.
E-beam evaporated films; cross-study comparable.
Optical coatings Laser damage threshold UV transparency

HfO₂ Application Scenarios


Gate Dielectric for CMOS and DRAM

HfO₂ is the industry-standard high-κ dielectric for replacing SiO₂ in the gate stack of sub-45 nm CMOS logic transistors. The quantifiable 10,000x reduction in gate leakage current compared to SiO₂ at equivalent capacitance [1] is the primary driver for its adoption in high-performance and low-power integrated circuits. Similarly, its dielectric constant (κ ≈ 20–25) is 2.2–2.8x higher than Al₂O₃ [2], enabling higher capacitance density for DRAM trench capacitors and facilitating continued memory scaling.

High-Index Coatings for UV Lasers

HfO₂ is a preferred high-index material for UV and high-power laser mirrors, beam splitters, and anti-reflection coatings. Its low extinction coefficient (k ≈ 0.066) and short UV cut-off wavelength (~220 nm) [3] provide a quantifiable advantage over alternatives like Ta₂O₅, which has higher UV absorption and a longer cut-off (~300 nm). This lower absorption translates directly to a higher laser-induced damage threshold (LIDT), a critical performance metric for high-power laser optics.

Thermal Barrier Coatings for Aerospace Turbines

HfO₂ and hafnia-stabilized zirconia are being developed as advanced thermal barrier coatings (TBCs) for the hottest sections of aerospace and power-generation turbines. The 600°C higher monoclinic-to-tetragonal phase transition temperature of HfO₂ compared to ZrO₂ [4] provides superior phase stability at elevated operating temperatures. This prevents the deleterious volume change associated with the phase transformation, improving coating durability and enabling higher turbine inlet temperatures for greater engine efficiency.

Refractory Crucibles for Extreme-Temperature Processing

The exceptionally high melting point of HfO₂ (~2900 °C) [5], coupled with its superior thermal phase stability relative to ZrO₂, makes it a premium material for crucibles, setters, and other furnace components used in the melting and processing of ultra-high-temperature materials, including superalloys and refractory metals. Its use minimizes contamination and extends component lifetime in the most demanding thermal environments.

Application
Selection Property
Validation Focus
CMOS Gate Dielectric & DRAM Capacitor
High dielectric constant and low leakage current
Equivalent oxide thickness (EOT) scalability and leakage current benchmarking
UV & High-Power Laser Optical Coatings
Low UV absorption and high laser damage threshold
Extinction coefficient and laser-induced damage threshold (LIDT) testing
Thermal Barrier Coatings for Turbines
High-temperature phase stability
Phase transformation temperature and thermal cycling durability
Refractory Crucibles for Extreme-Temperature Processing
Ultra-high melting point and thermal stability
Melting point verification and contamination resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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